

(S)-Methyl 2-amino-2-phenylacetate CAS number and identifiers

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Compound of Interest

Compound Name: (S)-Methyl 2-amino-2-phenylacetate

Cat. No.: B1586789

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An In-Depth Technical Guide to **(S)-Methyl 2-amino-2-phenylacetate** for Advanced Research and Development

This guide provides a comprehensive technical overview of **(S)-Methyl 2-amino-2-phenylacetate**, a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, chiral resolution, and analytical characterization, with an emphasis on the scientific principles and practical considerations that underpin its application.

Introduction: The Significance of a Chiral Synthon

(S)-Methyl 2-amino-2-phenylacetate, an ester derivative of the non-proteinogenic amino acid (S)-phenylglycine, is a molecule of considerable interest in the pharmaceutical industry. Its value lies in its stereochemically defined structure, which serves as a crucial starting material for the asymmetric synthesis of complex molecules. The precise spatial arrangement of the amino and phenyl groups at the chiral center makes it an indispensable precursor for active pharmaceutical ingredients (APIs) where enantiomeric purity is paramount for therapeutic efficacy and safety. A prime example of its application is in the synthesis of the antiplatelet agent (S)-clopidogrel, where the S-enantiomer is responsible for the desired pharmacological activity, while the R-enantiomer is inactive.^{[1][2]} This guide will provide the foundational knowledge required to effectively utilize this versatile synthon.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. **(S)-Methyl 2-amino-2-phenylacetate** is most commonly handled in its free base form or as a more stable hydrochloride salt.

Identifier	(S)-Methyl 2-amino-2-phenylacetate (Free Base)	(S)-Methyl 2-amino-2-phenylacetate HCl
CAS Number	37760-98-8	15028-39-4[3][4]
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₉ H ₁₂ ClNO ₂ [3][4]
Molecular Weight	165.19 g/mol	201.65 g/mol [3][4]
IUPAC Name	Methyl (2S)-2-amino-2-phenylacetate	Methyl (2S)-2-amino-2-phenylacetate hydrochloride
Synonyms	(S)-(+)-Phenylglycine methyl ester, Methyl (S)-phenylglycinate	(S)-(+)-2-Phenylglycine methyl ester HCl
Appearance	Solid	Solid[5]
Melting Point	Not widely reported	~200-223 °C[4][5]
Solubility	Soluble in most organic solvents	Soluble in water, methanol
Canonical SMILES	COC(=O)--INVALID-LINK--N	COC(=O)--INVALID-LINK--N.Cl
InChI Key	BHFLUDRTVIDDOR-QMMMGPOBSA-N	DTHMTBUWTGVEFG-QMMMGPOBSA-N

Note: The racemic form, **(±)-Methyl 2-amino-2-phenylacetate**, is identified by CAS Number 26682-99-5.[6]

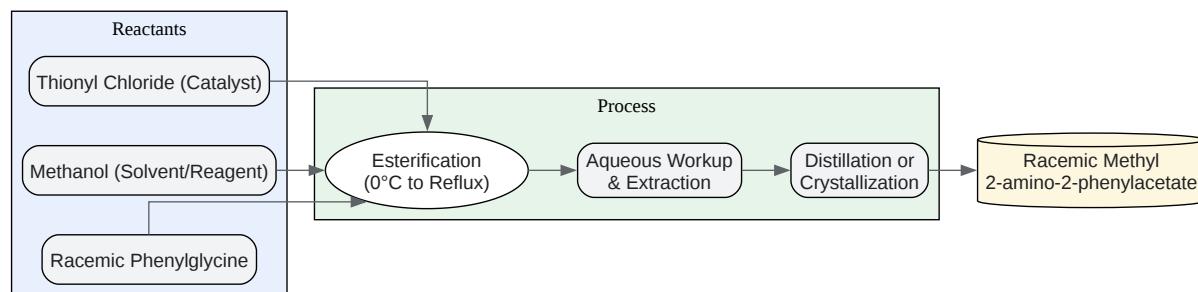
Synthesis and Chiral Resolution: A Methodological Deep Dive

The industrial production of enantiomerically pure (**S**)-Methyl 2-amino-2-phenylacetate typically involves a two-stage process: the synthesis of the racemic compound followed by chiral resolution. Asymmetric synthesis is an alternative but often more complex approach.

Stage 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate

The synthesis begins with the formation of the racemic amino acid ester. A common and robust method is the direct esterification of racemic phenylglycine.

Expertise & Experience: The choice of an acid catalyst is critical. While various strong acids can be used, thionyl chloride (SOCl_2) in methanol is particularly effective as it reacts with methanol to form HCl in situ, driving the reaction forward, and also consumes the water produced, preventing the reverse hydrolysis reaction. This method is often referred to as the Fischer-Speier esterification.



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Caption: Workflow for the synthesis of racemic methyl 2-amino-2-phenylacetate.

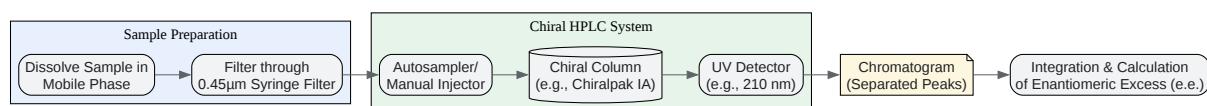
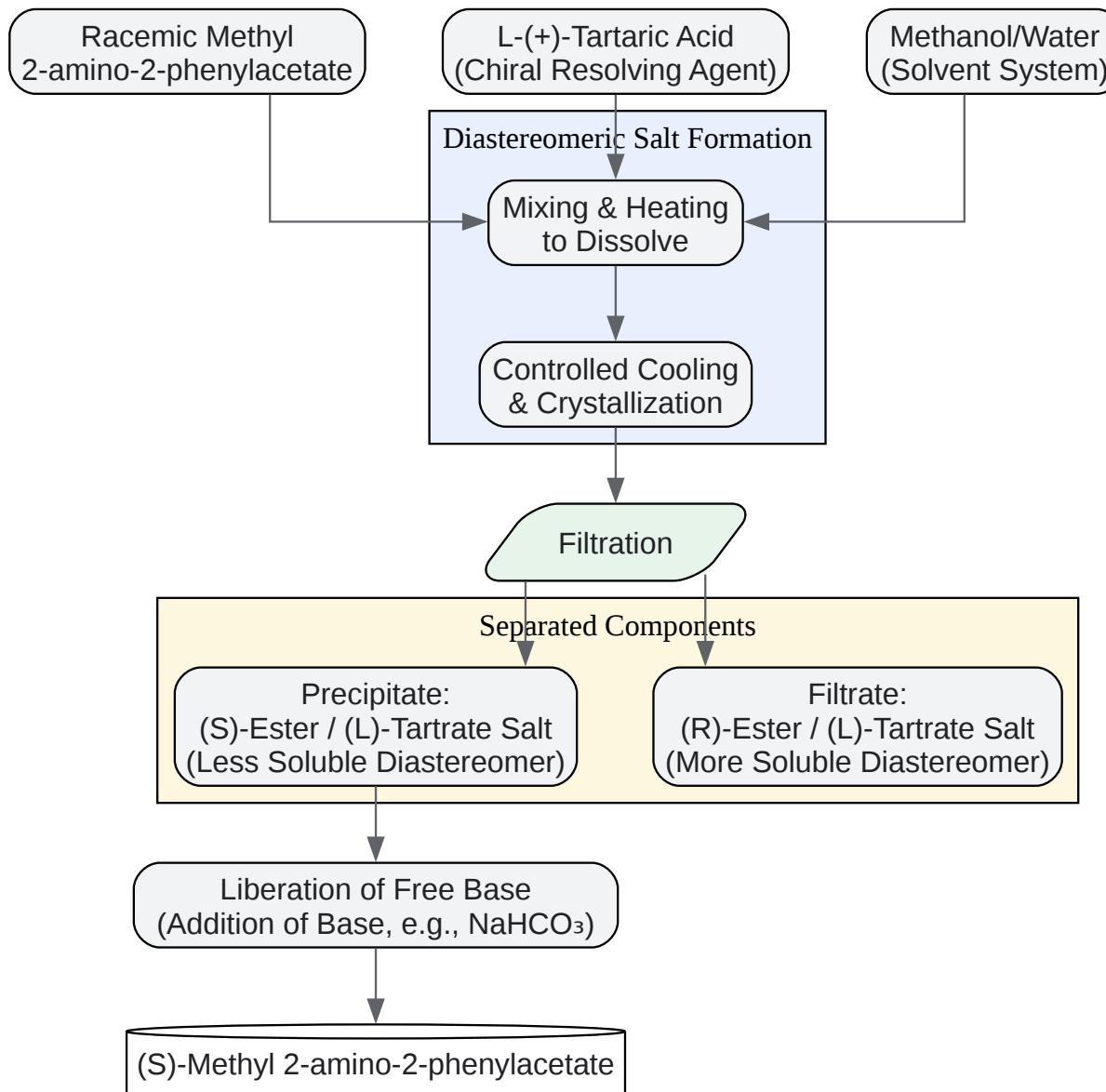
Protocol 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend racemic D,L-phenylglycine in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
- Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (approx. 1.2-1.5 equivalents) dropwise via a dropping funnel. Causality: This exothermic addition must be controlled to prevent side reactions and ensure safety.
- Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl_2 .
- Isolation: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ester.
- Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

Stage 2: Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.^{[7][8]} For amino acid esters, this is most effectively achieved by diastereomeric salt formation using a chiral resolving agent.

Trustworthiness: The key to a self-validating resolution protocol is the selection of an appropriate resolving agent that forms diastereomeric salts with significantly different solubilities. For the basic amine group in methyl 2-amino-2-phenylacetate, a chiral acid like L-(+)-tartaric acid is an excellent choice. The two diastereomeric salts, [(S)-ester:(L)-tartrate] and [(R)-ester:(L)-tartrate], will have different crystal lattice energies and thus different solubilities in a given solvent system, allowing for their separation by fractional crystallization.



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